2-Propenoic acid, 2-fluoro-3-phenyl-, (2E)-
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Overview
Description
α-Fluorocinnamic acid: is an organic compound with the molecular formula C₉H₇FO₂ . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the alpha position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: α-Fluorocinnamic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of α-Fluorocinnamic acid can lead to the formation of fluorinated derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Fluorinated carboxylic acids.
Reduction Products: Fluorinated alcohols.
Substitution Products: Various fluorinated aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: α-Fluorocinnamic acid is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and material science.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of fluorinated compounds on biological systems.
Medicine:
Pharmaceuticals: α-Fluorocinnamic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of α-Fluorocinnamic acid involves its interaction with various molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
4-Fluorocinnamic Acid: Similar in structure but with the fluorine atom at the para position.
2-Fluorocinnamic Acid: Fluorine atom at the ortho position.
3-Fluorocinnamic Acid: Fluorine atom at the meta position.
Uniqueness:
Position of Fluorine: The alpha position of the fluorine atom in α-Fluorocinnamic acid makes it unique compared to its isomers.
Properties
IUPAC Name |
(E)-2-fluoro-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCEXMULRJPPY-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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